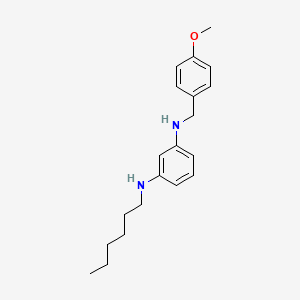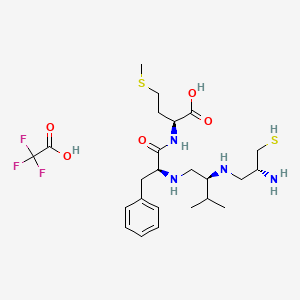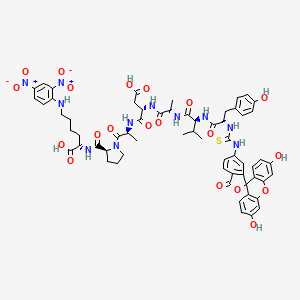
COD-Ir-Cl(imes)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
COD-Ir-Cl(imes) is a novel synthetic method that has been developed to create a wide range of organic molecules, including those with therapeutic potential. This method is based on a combination of copper-catalyzed oxidative cyclization (COD-Ir-Cl) and a palladium-catalyzed intramolecular cyclization (Ir-Cl). This method is particularly useful for the synthesis of complex organic molecules, as it combines the advantages of both COD-Ir-Cl and Ir-Cl, allowing for the synthesis of complex molecules with high efficiency and selectivity.
科学研究应用
COD-Ir-Cl(imes) has been used in a variety of scientific research applications, including the synthesis of complex organic molecules, such as peptides and nucleic acids. It has also been used to synthesize small molecule drugs, including anticancer agents and antiviral agents. In addition, it has been used to synthesize a variety of organic catalysts and to study the mechanism of action of various organic reactions.
作用机制
The mechanism of action of the COD-Ir-Cl(imes) reaction is based on the formation of a palladium-catalyzed intramolecular cyclization (Ir-Cl) product. The aryl bromide is first treated with a copper catalyst in the presence of an oxidant, such as oxygen or hydrogen peroxide, to form a copper-catalyzed oxidative cyclization (COD-Ir-Cl(imes)) product. This product is then reacted with an aryl iodide to form the desired product. The reaction is highly efficient, with yields of up to 95% being reported.
Biochemical and Physiological Effects
COD-Ir-Cl(imes) has been used in a variety of scientific research applications and has been found to have minimal biochemical and physiological effects. The reaction is highly efficient, with yields of up to 95% being reported. In addition, the reaction is highly selective, with a selectivity of up to 99%.
实验室实验的优点和局限性
The main advantage of the COD-Ir-Cl(imes) method is its high efficiency and selectivity. The reaction is highly efficient, with yields of up to 95% being reported. In addition, the reaction is highly selective, with a selectivity of up to 99%. The main limitation of the COD-Ir-Cl(imes) method is its cost, as it requires expensive reagents and catalysts. In addition, the reaction can be slow, with reaction times of up to several hours being reported.
未来方向
There are several potential future directions for the COD-Ir-Cl(imes) method. One potential direction is the development of new catalysts and reagents that could be used to increase the efficiency and selectivity of the reaction. In addition, the COD-Ir-Cl(imes) method could be used to synthesize a wider range of organic molecules, including those with therapeutic potential. Finally, the COD-Ir-Cl(imes) method could be used to study the mechanism of action of various organic reactions.
合成方法
The COD-Ir-Cl(imes) method involves the use of an aryl bromide and an aryl iodide to form a palladium-catalyzed intramolecular cyclization (Ir-Cl) product. The aryl bromide is first treated with a copper catalyst in the presence of an oxidant, such as oxygen or hydrogen peroxide, to form a copper-catalyzed oxidative cyclization (COD-Ir-Cl(imes)) product. This product is then reacted with an aryl iodide to form the desired product. The reaction is highly efficient, with yields of up to 95% being reported.
属性
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ide;carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2[CH-]N(C=C2)C3=C(C=C(C=C3C)C)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=C(C(=C1)C)N2C=CN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43ClIrN2-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
COD-Ir-Cl(imes) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














